molecular formula C20H17ClFN3O2 B2516500 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1251582-88-3

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2516500
CAS No.: 1251582-88-3
M. Wt: 385.82
InChI Key: HDZZXCOJVQLDBR-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide is a pyrimidine-based acetamide derivative characterized by a central pyrimidine ring substituted with a 4-chlorophenyl group at position 2 and a methyl group at position 4. The pyrimidine oxygen at position 4 is linked to an acetamide moiety, which is further substituted with a 4-fluorobenzyl group. The presence of halogen substituents (chlorine and fluorine) may enhance bioavailability and target binding due to their electron-withdrawing effects, which can influence molecular polarity and intermolecular interactions .

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c1-13-10-19(25-20(24-13)15-4-6-16(21)7-5-15)27-12-18(26)23-11-14-2-8-17(22)9-3-14/h2-10H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDZZXCOJVQLDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methyl groups. The final step involves the formation of the ether bond and the acetamide linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new derivatives.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding cellular processes and developing new biochemical assays.

    Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific pathways.

    Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on substitutions at the pyrimidine ring, acetamide linker, and aromatic groups. Below is a comparative analysis of key derivatives:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound 4-Chlorophenyl (C6H4Cl), 4-Fluorobenzyl Not explicitly reported; inferred antimicrobial/anticancer potential
2-[(4-Amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide 4-Ethoxyphenyl, sulfanyl linker Anticancer (docking studies)
N-(4-Chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 4-Chlorophenyl, aminomethyl linker Antibacterial, antifungal
2-(4-Fluorophenyl)-N-((4-fluorophenyl)carbamoyl)acetamide Bis-4-fluorophenyl, carbamoyl group Anticancer (molecular docking)
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-[N-methyl-N-(methylsulfonyl)amino]pyrimidine-5-carboxylate 4-Fluorophenyl, sulfonamide, carboxylate Structural studies; no explicit bioactivity

Key Observations :

  • Halogen Substitutions : The 4-chlorophenyl and 4-fluorobenzyl groups in the target compound contrast with analogues bearing ethoxy (e.g., ) or sulfonamide groups (e.g., ). Halogens enhance lipophilicity and binding to hydrophobic enzyme pockets, whereas ethoxy/sulfonamide groups improve solubility .
  • Linker Diversity: Replacing the oxygen linker in the target compound with a sulfanyl group (as in ) reduces steric hindrance but may decrease metabolic stability.
  • Biological Activity: Pyrimidines with aminomethyl or carbamoyl substituents (e.g., ) demonstrate explicit antimicrobial/anticancer activity, while the target compound’s activity remains inferred from structural similarity.
Crystallographic and Stability Comparisons
  • Hydrogen Bonding: The target compound’s pyrimidine-oxygen and acetamide groups may participate in intramolecular hydrogen bonding, similar to N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms N–H⋯N bonds to stabilize its conformation .
  • Crystal Packing : Unlike derivatives with C–H⋯π interactions (e.g., ), the target compound’s packing may rely on weaker van der Waals forces due to the absence of π-rich substituents like phenyl rings at critical positions.

Biological Activity

The compound 2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-fluorophenyl)methyl]acetamide (CAS Number: 1251582-80-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20ClN3O2C_{21}H_{20}ClN_{3}O_{2}, with a molecular weight of 381.9 g/mol. The structure incorporates a chlorophenyl group, a methylpyrimidinyl moiety, and an acetamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may act by:

  • Inhibiting Enzymatic Activity : The compound has shown potential as an inhibitor of key enzymes involved in various metabolic pathways, which can disrupt cellular processes.
  • Binding to Receptors : It may bind to specific receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of metabolic enzymes.

Anticancer Properties

Pyrimidine derivatives are frequently researched for their anticancer potential. Compounds similar to this compound have been shown to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

  • Inhibition of Kinases : Many pyrimidine derivatives act as kinase inhibitors, preventing cancer cell proliferation.
  • Cell Cycle Arrest : Some studies have reported that these compounds can cause cell cycle arrest at the G2/M phase, thereby inhibiting tumor growth .

Study 1: Antimicrobial Screening

A study conducted on a series of pyrimidine derivatives demonstrated that several compounds exhibited strong antibacterial activity. Among these, the compound showed promising results against a range of pathogens, suggesting its potential use as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies have highlighted the anticancer effects of related compounds. For example, one study reported that a derivative exhibited significant cytotoxicity against various cancer cell lines, leading to increased apoptosis rates . The research emphasized the importance of structural modifications in enhancing biological activity.

Data Table: Summary of Biological Activities

Activity Type Mechanism Target Organisms/Cells Reference
AntimicrobialInhibition of cell wall synthesisSalmonella typhi, Bacillus subtilis
AnticancerKinase inhibition & apoptosis inductionVarious cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymesVarious bacterial strains

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